molecular formula C17H15ClN2O2 B3036934 1-(allyloxy)-6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazole CAS No. 400086-69-3

1-(allyloxy)-6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazole

Cat. No.: B3036934
CAS No.: 400086-69-3
M. Wt: 314.8 g/mol
InChI Key: BNQVVWCJJADZFV-UHFFFAOYSA-N
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Description

1-(allyloxy)-6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceutical agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(allyloxy)-6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazole typically involves a multi-step process. One common method starts with the preparation of 2-allyloxyarylaldehyde derivatives. This is achieved by reacting 2-hydroxyarylaldehyde with allyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by extraction and purification .

Next, the 2-allyloxyarylaldehyde is subjected to a cyclization reaction with appropriate reagents to form the benzimidazole core. This step often involves the use of a catalyst and specific reaction conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(allyloxy)-6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The chloro substituent can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the dechlorinated benzimidazole derivative.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-(allyloxy)-6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive benzimidazoles.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(allyloxy)-6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(allyloxy)-6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazole is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

6-chloro-2-(4-methoxyphenyl)-1-prop-2-enoxybenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-3-10-22-20-16-11-13(18)6-9-15(16)19-17(20)12-4-7-14(21-2)8-5-12/h3-9,11H,1,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQVVWCJJADZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(N2OCC=C)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(allyloxy)-6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazole
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1-(allyloxy)-6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazole
Reactant of Route 3
1-(allyloxy)-6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazole
Reactant of Route 4
1-(allyloxy)-6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazole
Reactant of Route 5
1-(allyloxy)-6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazole
Reactant of Route 6
1-(allyloxy)-6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazole

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